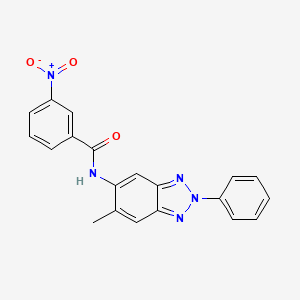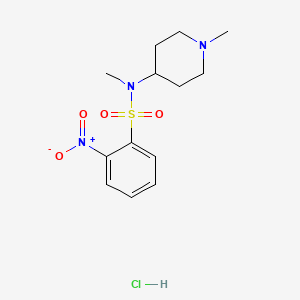
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide, commonly known as MPA-NB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPA-NB belongs to the class of benzotriazole compounds, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of MPA-NB in PDT involves the absorption of light by the benzotriazole ring, which leads to the formation of a singlet excited state. The excited state then undergoes intersystem crossing to form a triplet excited state, which can transfer energy to molecular oxygen to produce ROS. The ROS produced can then induce cell death in cancer cells.
Biochemical and Physiological Effects:
MPA-NB has been shown to have a number of biochemical and physiological effects. In addition to its use in PDT, MPA-NB has also been studied for its potential use as a fluorescent probe for imaging applications. MPA-NB has been shown to have high quantum yield and good photostability, making it an attractive candidate for use in imaging applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPA-NB is its versatility in scientific research applications. Its unique properties make it a promising candidate for use in a variety of applications, including PDT and imaging. However, one limitation of MPA-NB is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on MPA-NB. One area of research is in the development of new synthetic methods for MPA-NB that can improve its solubility and ease of use in experiments. Another area of research is in the development of new applications for MPA-NB, such as in the treatment of other diseases or in the development of new imaging probes. Finally, further studies are needed to fully understand the mechanism of action of MPA-NB in PDT and to optimize its use in this application.
Synthesis Methods
The synthesis of MPA-NB involves the reaction of 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid with 3-nitrobenzoyl chloride in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane or another suitable solvent under reflux conditions. The resulting product is then purified by column chromatography to obtain pure MPA-NB.
Scientific Research Applications
MPA-NB has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of photosensitizing agents, which are activated by light to produce reactive oxygen species (ROS) that can kill cancer cells. MPA-NB has been shown to be an effective photosensitizer in PDT, with studies demonstrating its ability to induce cell death in cancer cells.
properties
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c1-13-10-18-19(23-24(22-18)15-7-3-2-4-8-15)12-17(13)21-20(26)14-6-5-9-16(11-14)25(27)28/h2-12H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHURMLJLWKOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5005816.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005842.png)

![2-ethyl-N-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5005849.png)

![N-[2-(benzoylamino)benzoyl]phenylalanine](/img/structure/B5005867.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5005875.png)

![2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5005893.png)


![2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5005914.png)
![3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}-2-cyano-2-propenethioamide](/img/structure/B5005918.png)